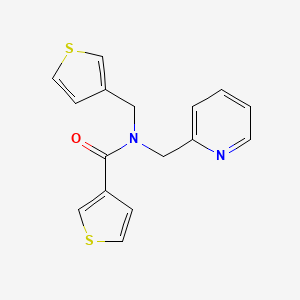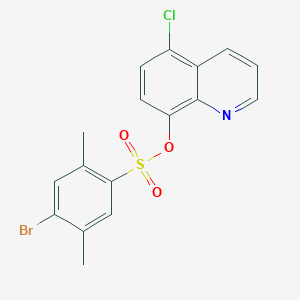![molecular formula C18H11FN2S B3013525 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-88-1](/img/structure/B3013525.png)
2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile (FFPN) is an organic compound that has been studied for its potential applications in the fields of science and medicine. FFPN has been used as a building block for the synthesis of various compounds and has been studied for its potential to act as a bioactive agent.
科学的研究の応用
Kinetic Investigation of Hydrolysis
A kinetic study on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, including compounds similar to 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile, was conducted in aqueous and mixed aqueous-organic solutions. The study revealed insights into the hydrolysis mechanism, highlighting the role of pH in the hydrolysis process and providing valuable information on the chemical behavior of such compounds (Dong et al., 2001).
Quantum Chemical Insight and Molecular Docking
Research into the molecular structure and quantum chemical analysis of compounds structurally related to this compound has been conducted. This includes the use of density functional theory (DFT) for geometry and vibrational analysis, and molecular docking studies to explore potential antiviral properties against SARS-CoV-2 (Mary et al., 2020).
Copoly(arylene ether)s and Proton Exchange Membranes
Studies have explored the synthesis of copoly(arylene ether)s containing pendant sulfonic acid groups, using compounds related to this compound. These materials were evaluated for their potential in fuel cell applications, particularly as proton exchange membranes (Kim et al., 2009).
Synthesis in Carbohydrate Chemistry
The synthesis and application of a compound closely related to this compound, specifically a protected glycosyl donor, have been explored in carbohydrate chemistry. This research provides insights into the potential use of such compounds in the synthesis of complex carbohydrates (Spjut et al., 2010).
Synthesis and Biological Activities
Research has been conducted on synthesizing and characterizing compounds with structural similarities to this compound. The focus has been on their spectroscopic properties, quantum chemical calculations, and potential biological activities (Sarac, 2020).
作用機序
Target of Action
A structurally similar compound, 3-[(4-fluorophenyl)sulfanyl]-n-(4-methyl-1,3-thiazol-2-yl)-6-[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]pyridine-2-carboxamide, has been reported to target glucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and insulin release.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEIMFRJXAMDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
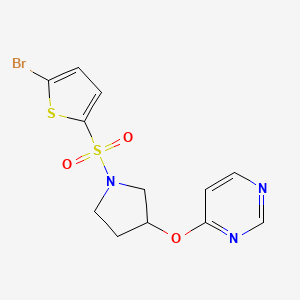
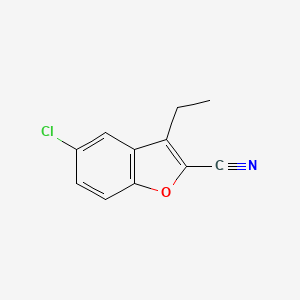

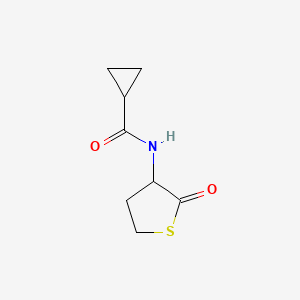


![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)
![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)
![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)


![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)
